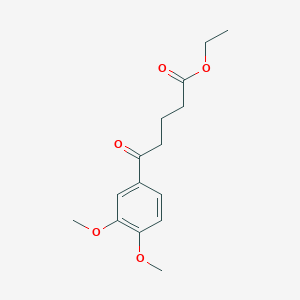
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Vue d'ensemble
Description
Synthesis Analysis Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate's synthesis and analysis in the context of scientific research have not been directly detailed in available literature. However, related studies provide insights into similar compounds' synthesis, which might offer indirect relevance. For instance, the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate has been explored as a key intermediate in statin drugs' synthesis, achieving high enantioselectivity using Ru[(R)-BINAP]Cl2 pre-catalyst, hinting at the compound's potential in pharmaceutical synthesis (Korostylev et al., 2008).
Molecular Structure Analysis The molecular structure of similar compounds provides valuable information on their potential properties and applications. For example, a single crystal X-ray structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of bifurcated O-H⋯O hydrogen bonds, forming molecular dimers (Ramazani et al., 2019).
Chemical Reactions and Properties Chemical reactions and properties of similar compounds can be intricate. Aerobic dimerization of related compounds has been reported, leading to photochromic diarylethene precursors, indicating potential applications in photoactive compound production (Lvov et al., 2017). Additionally, compounds like ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate serve as synthons for further chemical reactions, suggesting a variety of chemical transformations and applications (Benetti et al., 2008).
Physical Properties Analysis The physical properties of similar compounds have been studied, with emphasis on crystal structures that influence their chemical behavior and potential applications. For instance, the structural analysis of polymorphs of related compounds provides insights into their stability, molecular interactions, and potential pharmaceutical applications (Vogt et al., 2013).
Chemical Properties Analysis Analyzing the chemical properties, including reactivity and stability, of similar compounds allows for a deeper understanding of their potential in synthesis and application. For example, trifluoroacetylation of related compounds has led to novel structures with unique properties, indicating the breadth of chemical modifications possible and their implications for further research (Usachev et al., 2007).
Applications De Recherche Scientifique
-
Theoretical Studies on Rotamers and Dynamic Behaviors
- Field: Structural Chemistry
- Application: The potential energy surfaces of ethyl-5-acetyl-4-(3′,4′-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate have been explored .
- Method: The study used density functional theory B3LYP with 6-31G* basis set method .
- Results: The study found that all minima and maxima points have a flat boat conformation and the aryl ring lies above the 1,4-dihydropyridine ring .
-
Synthesis, Characterization, DNA-Interaction, and Evaluation of Activity Against Drug-Resistant Cell Lines
- Field: Bioorganic Chemistry
- Application: The study synthesized (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline and evaluated its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
- Method: The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
- Results: The study found that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
- Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies
- Field: Theoretical Chemistry
- Application: The study involves the theoretical and experimental appraisal of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Method: The study likely involved computational chemistry methods and UV-Visible spectroscopy .
- Results: The specific results of this study are not provided in the search results .
-
Synthesis, Characterization, DNA-Interaction, and Evaluation of Activity Against Drug-Resistant Cell Lines
- Field: Bioorganic Chemistry
- Application: The study synthesized (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline and evaluated its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
- Method: The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
- Results: The study found that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
-
Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies
- Field: Theoretical Chemistry
- Application: The study involves the theoretical and experimental appraisal of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Method: The study likely involved computational chemistry methods and UV-Visible spectroscopy .
- Results: The specific results of this study are not provided in the search results .
Safety And Hazards
Safety and hazards associated with similar compounds can include skin and eye irritation, respiratory irritation, and potential harm if swallowed5. Proper handling and use of personal protective equipment are recommended6.
Orientations Futures
Future research directions could involve further exploration of the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate” and similar compounds78.
Please note that this information is based on similar compounds and related research, and may not directly apply to “Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate”. For accurate information, specific studies on “Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate” would be needed.
Propriétés
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSWJILZJRDXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295823 | |
| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
CAS RN |
101499-71-2 | |
| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



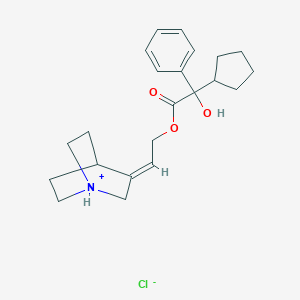
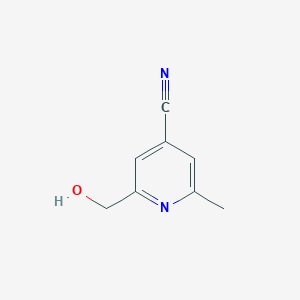
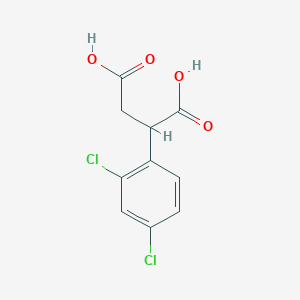
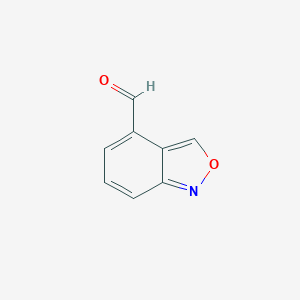
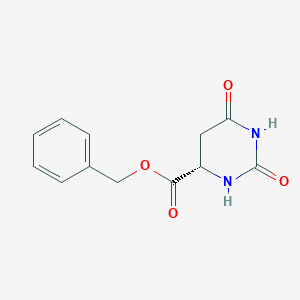
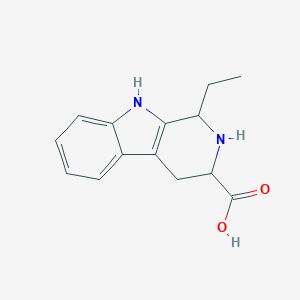

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
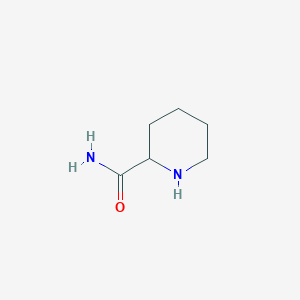



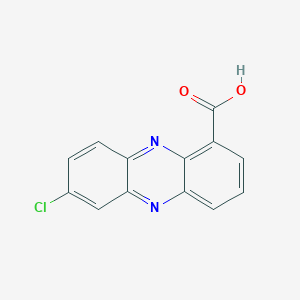
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)